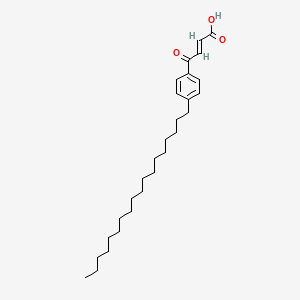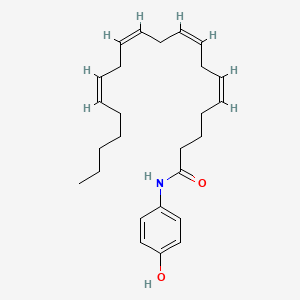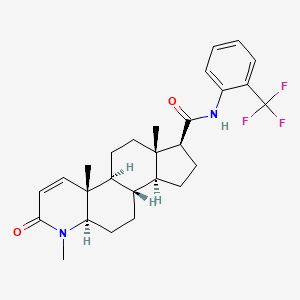
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
説明
Synthesis Analysis
The synthesis of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid and related compounds typically involves the formation of the 4-oxobut-2-enoic acid core followed by the attachment of the aryl group. Methods such as the Claisen condensation or Knoevenagel condensation are commonly employed to construct the core structure, with subsequent arylation steps introducing the octadecylphenyl group. For example, synthesis routes for similar compounds have been described, highlighting the versatility and reactivity of the 4-oxobut-2-enoic acid scaffold in forming potent inhibitors and various heterocyclic compounds (Drysdale et al., 2000), (El-hashash et al., 2015).
Molecular Structure Analysis
The molecular structure of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid is characterized by its extended aliphatic chain and the conjugated system within the 4-oxobut-2-enoic acid moiety. The presence of the octadecylphenyl group significantly influences the physical and chemical properties of the molecule. Spectroscopic techniques such as NMR and X-ray crystallography are crucial in elucidating the structure, confirming the geometry around the double bond, and understanding the intramolecular interactions that stabilize the compound's conformation (Sirajuddin et al., 2015).
Chemical Reactions and Properties
(E)-4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions typical of α,β-unsaturated carbonyl compounds. Reactions such as Michael addition, nucleophilic addition at the carbonyl carbon, and electrophilic aromatic substitution at the phenyl ring are possible. These reactions are fundamental in modifying the compound's structure and synthesizing derivatives with desired biological or physical properties. The compound's reactivity is influenced by the electron-withdrawing carboxylic group and the electron-donating alkyl chain, which can lead to interesting reactivity patterns and selectivity in chemical transformations (Bykov et al., 2018).
Physical Properties Analysis
The physical properties of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid, such as melting point, solubility, and crystallinity, are significantly affected by its long aliphatic chain and the conjugated carbonyl system. The octadecyl group increases hydrophobicity, affecting solubility in various solvents and potentially leading to the formation of mesophases or crystalline structures under certain conditions. The compound's thermal stability and melting behavior can be studied using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Ferenc et al., 2017).
Chemical Properties Analysis
The chemical properties of (E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid are characterized by its reactivity towards nucleophiles and electrophiles, stemming from the α,β-unsaturated carbonyl system. The compound's acidity, reactivity in condensation reactions, and potential to form various derivatives through functional group transformations are key aspects of its chemical behavior. Studies on similar compounds provide insights into the reactivity patterns and potential applications of these molecules in organic synthesis and material science (Raju et al., 2015).
科学的研究の応用
Neuroprotective Agents : A study highlights the synthesis and structure-activity relationship of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters as potent inhibitors of kynurenine-3-hydroxylase. These compounds, including variations like methyl 4-(3-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate, are considered the most potent inhibitors of this enzyme so far and are potentially significant as neuroprotective agents (Drysdale et al., 2000).
Antibacterial Activity : Research on 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a variant of the compound , explores its use as a starting material for synthesizing a novel series of heterocyclic compounds with expected antibacterial activities. These derivatives include aroylacrylic acids, pyridazinones, and furanones (El-Hashash et al., 2015).
Molecular Structure Analysis : A 2009 study on N-Phenylmaleamic acid, which is closely related to the compound , focuses on its molecular structure. The study reveals that in this compound, the –OH group forms an intramolecular hydrogen bond to the amide O atom, highlighting the importance of molecular interactions in these compounds (Lo & Ng, 2009).
Synthesis of Biologically Active Compounds : A research article describes the use of derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid as building blocks in the synthesis of biologically active compounds. An efficient protocol combining microwave assistance and ytterbium triflate catalyst was developed for the synthesis of these acids (Tolstoluzhsky et al., 2008).
Analgesic Activity : The synthesis and analgesic activity of substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, by reacting 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with Gewald’s 2-aminothiophenes, resulted in compounds with notable analgesic activity, comparable or exceeding reference drugs (Shipilovskikh et al., 2013).
Heterocyclic Synthesis : Another study discusses the reaction of 4-(4-acetylamino/bromophenyl)-4-oxobut-2-enoic acids with carbon nucleophiles, leading to the synthesis of various heterocyclic compounds. These compounds have potential applications in medicinal chemistry (El-Hashash & Rizk, 2016).
特性
IUPAC Name |
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)/b24-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBESASFHIWDSCJ-WCWDXBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874032 | |
| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-octadecylphenyl)-4-oxobut-2-enoic acid | |
CAS RN |
221632-26-4 | |
| Record name | (2E)-4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)
![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)





![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)